Iso-butyl 2-oxopentanoate
Description
Iso-butyl 2-oxopentanoate is an ester derivative of 2-oxopentanoic acid, characterized by an iso-butyl group (-CH2CH(CH2)2) esterified at the carboxylate position. The compound’s structure combines a branched alkyl chain with a ketone-functionalized pentanoate backbone, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methylpropyl 2-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(10)9(11)12-6-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
KBQDVIIUAOJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)OCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares iso-butyl 2-oxopentanoate with structurally or functionally related esters, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Substituent Impact on Bioactivity
| Compound | Substituent | PPARγ Activity (EC50, Max %) | Cytotoxicity |
|---|---|---|---|
| Oxazole derivative (13d) | Iso-butyl | Weak agonist/antagonist | Not studied |
| Oxazole derivative (13e) | tert-Butyl | EC50 = 15 nM, Max 16.7% | Not studied |
| Boron analog (13) | None | N/A | No inhibition |
Functional Group Comparisons
A. Ketone vs. Carboxylic Acid Derivatives
- 2-Oxopentanoate (ester form): Esters like this compound may exhibit altered solubility and bioavailability compared to the free acid (2-oxopentanoic acid). For instance, 2-oxopentanoate (acid form) inhibits KATP channels (NPO reduced from 7.05 to 0.89), while esterification could modulate membrane permeability and efficacy .
- α-Ketoisocaproate (4-methyl-2-oxopentanoic acid): A structurally similar keto-acid with potent channel inhibition (NPO = 0.57), suggesting methyl branching enhances activity compared to linear chains .
B. Esters in Flavor and Fragrance Chemistry
Iso-butyl esters are common in volatile organic compounds (VOCs):
- Iso-butyl isobutyrate and iso-butyl butyrate contribute to fruity aromas in sourdough and hop extracts .
- This compound: The ketone group may introduce unique sensory properties, though its volatility and aroma profile require further study.
Table 2: Esters in Aroma Chemistry
| Compound | Source/Application | Key Characteristics |
|---|---|---|
| Iso-butyl isobutyrate | Hop extracts, fermentation | Fruity, sweet notes |
| This compound | Hypothetical/Research | Potential ketone-derived aroma |
Structural Analogues in Drug Design
- Bortezomib analogs : Replacement of boronic acid with ester groups (e.g., 11 , 12 ) reduces cytotoxicity, emphasizing the iso-butyl group’s role in target binding .
- Furoquinolone derivatives: Iso-butyl-substituted compounds (e.g., 6b) exhibit distinct NMR profiles and bioactivity, linked to the substituent’s electronic and steric effects .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Store in grounded, airtight containers away from ignition sources (e.g., sparks, open flames). Use explosion-proof equipment and conduct hazard operability (HAZOP) assessments. Monitor airborne concentrations via real-time sensors (e.g., PID detectors) to ensure levels remain below OSHA’s permissible exposure limit (PEL) of 100 ppm .
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